(1S, 2S)-1,2-Bis(4-fluorophenyl)ethylenediamine dihydrochloride
CAS No.: 1052707-11-5
Cat. No.: VC3298472
Molecular Formula: C14H16Cl2F2N2
Molecular Weight: 321.2 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1052707-11-5 |
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Molecular Formula | C14H16Cl2F2N2 |
Molecular Weight | 321.2 g/mol |
IUPAC Name | (1S,2S)-1,2-bis(4-fluorophenyl)ethane-1,2-diamine;dihydrochloride |
Standard InChI | InChI=1S/C14H14F2N2.2ClH/c15-11-5-1-9(2-6-11)13(17)14(18)10-3-7-12(16)8-4-10;;/h1-8,13-14H,17-18H2;2*1H/t13-,14-;;/m0../s1 |
Standard InChI Key | ILMQMKZMXREKBI-AXEKQOJOSA-N |
Isomeric SMILES | C1=CC(=CC=C1[C@@H]([C@H](C2=CC=C(C=C2)F)N)N)F.Cl.Cl |
SMILES | C1=CC(=CC=C1C(C(C2=CC=C(C=C2)F)N)N)F.Cl.Cl |
Canonical SMILES | C1=CC(=CC=C1C(C(C2=CC=C(C=C2)F)N)N)F.Cl.Cl |
Introduction
Structural Characteristics and Basic Properties
(1S, 2S)-1,2-Bis(4-fluorophenyl)ethylenediamine dihydrochloride belongs to the class of chiral diamines with specific stereochemistry. The compound contains two chiral centers with the (S,S) configuration, providing it with distinct three-dimensional properties that are crucial for its applications in asymmetric synthesis and catalysis.
Chemical Identity and Nomenclature
The compound is known by several names in scientific literature, with its primary identification being (1S, 2S)-1,2-Bis(4-fluorophenyl)ethylenediamine dihydrochloride. This nomenclature specifically indicates its stereochemical configuration (1S, 2S), the presence of two 4-fluorophenyl substituents, the ethylenediamine backbone, and its salt form as a dihydrochloride .
Other synonyms include:
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(1S,2S)-1,2-Bis(4-fluorophenyl)ethane-1,2-diamine dihydrochloride
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(1S,2S)-1,2-Bis(4-fluorophenyl)ethane-1,2-diamine--hydrogen chloride (1/2)
Physical and Chemical Properties
The physical and chemical properties of (1S, 2S)-1,2-Bis(4-fluorophenyl)ethylenediamine dihydrochloride are summarized in the following table:
It is worth noting that there are some discrepancies in the literature regarding the molecular formula, with some sources listing it as C₁₄H₁₅ClF₂N₂ with a molecular weight of 284.73 g/mol . This inconsistency likely stems from different interpretations of the salt form structure.
Applications in Chemical Research
(1S, 2S)-1,2-Bis(4-fluorophenyl)ethylenediamine dihydrochloride has diverse applications in chemical research, particularly in the field of asymmetric synthesis and catalysis.
Asymmetric Catalysis
The compound's well-defined stereochemistry makes it valuable as a ligand in asymmetric catalysis. The diamine functionality allows it to chelate metal centers, creating catalysts that can induce stereoselectivity in various chemical transformations. By comparison, the structurally related compound (1S, 2S)-1,2-Bis(4-nitrophenyl)ethylenediamine dihydrochloride is used to prepare fluorous Fe-salen complexes for the asymmetric epoxidation of C-C double bonds .
Building Block in Organic Synthesis
The compound serves as a versatile building block in organic synthesis, particularly for the preparation of:
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Chiral metal complexes
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Novel ligands for asymmetric transformations
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Precursors for pharmaceutically relevant molecules
Material Science Applications
Due to its structural features, the compound may also find applications in material science, potentially for the development of:
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Metal-organic frameworks (MOFs)
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Chiral polymers
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Materials with specific optical properties
Comparison with Structurally Related Compounds
(1S, 2S)-1,2-Bis(4-fluorophenyl)ethylenediamine dihydrochloride belongs to a family of chiral diamines with various substituents. Comparing it with related compounds provides insight into structure-activity relationships and application-specific advantages.
Structural Analogues
The following table presents a comparison of (1S, 2S)-1,2-Bis(4-fluorophenyl)ethylenediamine dihydrochloride with structurally related compounds:
Effect of Fluorine Substitution
The fluorine substitution in (1S, 2S)-1,2-Bis(4-fluorophenyl)ethylenediamine dihydrochloride provides several advantages compared to non-fluorinated analogues:
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Enhanced metabolic stability
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Increased lipophilicity
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Modified electronic properties affecting metal coordination
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Potential for additional interactions through hydrogen bonding
Analytical Characterization
Proper characterization of (1S, 2S)-1,2-Bis(4-fluorophenyl)ethylenediamine dihydrochloride is essential for confirming its identity, purity, and stereochemical configuration.
Spectroscopic Identification
Various spectroscopic techniques are employed for the characterization of this compound:
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Nuclear Magnetic Resonance (NMR) spectroscopy: ¹H and ¹³C NMR provide information about the hydrogen and carbon framework, while ¹⁹F NMR is particularly useful for confirming the presence and environment of fluorine atoms.
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Infrared (IR) spectroscopy: Identifies functional groups, particularly the N-H stretching vibrations of the amine groups and the C-F stretching of the fluorophenyl groups.
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Mass Spectrometry (MS): Confirms the molecular weight and fragmentation pattern characteristic of the compound's structure.
Stereochemical Analysis
The (1S, 2S) stereochemistry can be confirmed through:
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Optical rotation measurements: The compound exhibits specific optical rotation, with related compounds showing values such as [α]²²/ᴅ -84.0° (c = 1 in H₂O) for the nitro-substituted analogue .
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X-ray crystallography: Provides definitive evidence of the absolute configuration of the stereogenic centers.
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Chiral HPLC analysis: Confirms enantiomeric purity when compared against racemic standards.
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